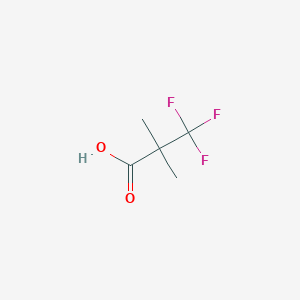

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFSJVUPIXOCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600802 | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889940-13-0 | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of pharmaceutical compounds.[1] Its trifluoromethyl group imparts unique properties that are highly sought after in drug design to enhance metabolic stability and binding affinity.[2][3]

Core Chemical and Physical Properties

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a solid at room temperature. Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H7F3O2 | [4] |

| Molecular Weight | 156.10 g/mol | |

| Melting Point | 66-71 °C | |

| Boiling Point | 76-77 °C | [5] |

| CAS Number | 889940-13-0 | |

| Form | Powder | |

| Assay | 97% |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: A singlet corresponding to the six protons of the two methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Signals for the quaternary carbon attached to the trifluoromethyl group, the two equivalent methyl carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon of the CF3 group will likely show a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

FT-IR: A broad absorption band characteristic of the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and strong C-F stretching bands.

-

Mass Spectrometry: The molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. The fragmentation of related polyfluoroalkyl compounds can be complex, sometimes involving rearrangements and the loss of fluorinated silyl groups if derivatized.[8]

Experimental Protocols

Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid via Hydrolysis of Nitrile Precursor

A common and effective method for the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is the hydrolysis of its corresponding nitrile, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[9]

Materials:

-

3,3,3-trifluoro-2,2-dimethylpropanenitrile

-

5 M Sodium Hydroxide (NaOH) aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

1L four-necked flask

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry and clean 1L four-necked flask, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

-

Add 500 ml of a 5 mol/L sodium hydroxide aqueous solution to the flask.[9]

-

Stir the mixture well and heat to a temperature of 90-100 °C.

-

Reflux the mixture overnight, monitoring the reaction until the starting nitrile is completely consumed (e.g., by GC analysis).[9]

-

Once the reaction is complete, cool the mixture.

-

Acidify the reaction mixture to a pH of 1 using concentrated hydrochloric acid.[9]

-

Continue stirring for 30 minutes. A white solid of the desired product should precipitate.

-

Extract the product with 50 ml of dichloromethane three times.[9]

-

Combine the organic layers and concentrate using a rotary evaporator to yield the white solid product. This method has been reported to yield the product with 84.3% yield and a purity of 98% by GC.[9]

Purification by Recrystallization

For obtaining a higher purity solid product, recrystallization is a standard technique. The choice of solvent is crucial for effective purification.

General Protocol:

-

Select a suitable solvent in which the 3,3,3-Trifluoro-2,2-dimethylpropanoic acid has low solubility at room temperature but high solubility at the solvent's boiling point.[10]

-

Dissolve the crude solid in a minimal amount of the hot solvent.[10]

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[10]

-

Dry the crystals thoroughly to remove any residual solvent. The purity can be assessed by melting point analysis.[10]

Role in Drug Development: A Case Study of Alpelisib

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a key intermediate in the synthesis of Alpelisib (brand name Piqray), a targeted therapy for certain types of breast cancer.[11] Alpelisib is a selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα).[11]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13][14] In many cancers, mutations in the PIK3CA gene lead to the overactivation of this pathway, promoting uncontrolled cell growth.[12]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.

Alpelisib works by specifically inhibiting the PI3Kα enzyme, thereby blocking the downstream signaling that leads to cancer cell growth and proliferation.[13] The inclusion of the trifluoromethyl group, originating from intermediates like 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, is a deliberate design choice to enhance the drug's efficacy and pharmacokinetic properties.[2][3]

Synthesis Workflow for a Pharmaceutical Intermediate

The synthesis of a pharmaceutical agent like Alpelisib is a multi-step process. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid serves as a starting material for a key fragment of the final drug molecule. The general workflow is outlined below.

Caption: General workflow for the synthesis of a pharmaceutical from a key intermediate.

Safety and Handling

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | 889940-13-0 | FT44560 [biosynth.com]

- 5. spectrabase.com [spectrabase.com]

- 6. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 7. 889940-13-0|3,3,3-Trifluoro-2,2-dimethylpropanoic acid|BLD Pharm [bldpharm.com]

- 8. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

CAS Number: 889940-13-0

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a white to off-white crystalline solid. Its trifluoromethyl group significantly influences its physicochemical properties, contributing to increased lipophilicity and metabolic stability in derivative compounds.[1][2]

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃O₂ | [3][4][5][6] |

| Molecular Weight | 156.10 g/mol | [4][5] |

| Appearance | White to almost white powder/crystal | [7] |

| Melting Point | 66-71 °C | [6] |

| Boiling Point | 76-77 °C at 14 mmHg | [6] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.10 ± 0.10 (Predicted) | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Table 2: Spectroscopic Data Summary

While detailed spectroscopic data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are not publicly available in comprehensive databases, this information can typically be obtained from commercial suppliers upon request.[8]

Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

The most common and well-documented method for the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is through the hydrolysis of its corresponding nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1][2]

Experimental Protocol: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile

This protocol is based on a typical laboratory-scale synthesis.

Materials:

-

3,3,3-trifluoro-2,2-dimethylpropanenitrile

-

5 M Sodium hydroxide (NaOH) aqueous solution

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

1L four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1L four-necked flask, place 500 mL of a 5 mol/L sodium hydroxide aqueous solution.

-

Addition of Nitrile: To the stirred NaOH solution, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

-

Reflux: Heat the mixture to 90-100 °C and maintain a gentle reflux with continuous stirring. The reaction is typically run overnight.

-

Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., GC or TLC) to confirm the complete consumption of the starting nitrile.

-

Acidification: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of 1 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 3,3,3-Trifluoro-2,2-dimethylpropanoic acid as a white solid.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system if required.

Yield: This procedure can yield the product with a purity of over 98% (as determined by GC) and a yield of approximately 84.3%.

Synthesis Workflow Diagram

Caption: Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Applications in Drug Development

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a valuable building block in the synthesis of pharmaceutical compounds. The presence of the trifluoromethyl group can enhance the pharmacokinetic properties of a drug, such as metabolic stability and bioavailability, by blocking metabolic sites and increasing lipophilicity.[1][2][3]

Role in the Synthesis of Alpelisib

A notable application of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is in the synthesis of Alpelisib, a selective PI3Kα inhibitor used in the treatment of certain types of breast cancer.[1][9][10] The acid is a key starting material for the construction of a core fragment of the Alpelisib molecule.

Logical Relationship in Alpelisib Synthesis

Caption: Role as a building block in Alpelisib synthesis.

Safety and Handling

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H319: Causes serious eye irritation. |

| STOT SE | H335: May cause respiratory irritation. |

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a crucial intermediate for the pharmaceutical industry, valued for its unique structural features that impart desirable properties to drug candidates. The well-established synthesis protocol allows for its efficient production. As drug discovery continues to leverage the benefits of fluorination, the importance of this versatile building block is expected to grow.

References

- 1. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,3,3-Trifluoro-2,2-dimethylpropionic acid (889940-13-0) at Nordmann - nordmann.global [nordmann.global]

- 4. scbt.com [scbt.com]

- 5. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid - Lead Sciences [lead-sciences.com]

- 6. 3,3,3-Trifluoro-2,2-dimethylpropionic acid | CymitQuimica [cymitquimica.com]

- 7. 3,3,3-Trifluoro-2,2-dimethylpropionic Acid | 889940-13-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 889940-13-0|3,3,3-Trifluoro-2,2-dimethylpropanoic acid|BLD Pharm [bldpharm.com]

- 9. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]

- 10. medkoo.com [medkoo.com]

An In-depth Technical Guide to 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a fluorinated organic compound of significant interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Core Properties and Data

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a solid, low-melting organic acid.[1] Its trifluoromethyl group imparts unique properties that are highly valued in the development of pharmaceutical compounds.[2][3]

Table 1: Physicochemical and Identification Data

| Property | Value | References |

|---|---|---|

| Molecular Weight | 156.10 g/mol | |

| 156.1000 | [4] | |

| 156.1031 | [5] | |

| 156.104 | [1] | |

| Molecular Formula | C₅H₇F₃O₂ | [1][4][5] |

| CAS Number | 889940-13-0 | [1][4][6] |

| Appearance | White to Almost white powder to crystal | [7] |

| Solid, Low Melting Solid | [1] | |

| Purity | >98.0%(GC)(T) | [7] |

| 97% | [1][4] | |

| Melting Point | 66-71 °C | |

| 68 to 71°C | [1] | |

| 73.0 to 77.0 °C | [7] | |

| Boiling Point | 76 to 77°C | [1] |

| InChI Key | VMFSJVUPIXOCFO-UHFFFAOYSA-N | [1] |

| SMILES String | CC(C)(C(O)=O)C(F)(F)F |

| Storage | Keep in dark place, Sealed in dry, Room Temperature |[4] |

Applications in Drug Development

The primary application of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is as a pharmaceutical intermediate.[2][3][8] The presence of the trifluoromethyl (-CF₃) group is crucial, as it can enhance key properties of active pharmaceutical ingredients (APIs).[2] Incorporating this moiety can lead to increased lipophilicity, improved metabolic stability, and altered binding affinities of the final drug molecule.[2] These enhancements often result in better pharmacokinetics and bioavailability.[3] For example, it is used in the synthesis of Alpelisib, where it is first converted to an acyl chloride.[9]

Below is a diagram illustrating the logical flow of its application in pharmaceutical development.

Experimental Protocols

The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is most commonly achieved through the hydrolysis of its nitrile precursor.

Protocol 1: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile [2][6][10]

This protocol describes the conversion of the corresponding nitrile to the carboxylic acid via base-catalyzed hydrolysis followed by acidification.

Materials and Equipment:

-

3,3,3-trifluoro-2,2-dimethylpropanenitrile

-

5 M Sodium hydroxide (NaOH) aqueous solution

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

1L four-necked flask equipped with a reflux condenser and stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry and clean 1L four-necked flask, add 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile and 500 mL of a 5 M sodium hydroxide aqueous solution.

-

Hydrolysis: Stir the mixture well and heat to a temperature of 90-100 °C. Allow the reaction to reflux overnight. The reaction is complete when the starting nitrile has been fully consumed (monitoring can be done via GC analysis).

-

Acidification: After cooling the reaction mixture, carefully adjust the pH to 1 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

-

Extraction: Continue stirring for 30 minutes after acidification. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Workup: Combine the organic layers and concentrate using a rotary evaporator to yield the final product as a white solid. The reported yield for this method is 84.3% with a purity of 98% (GC).[6][10]

The workflow for this synthesis is visualized in the diagram below.

References

- 1. 3,3,3-Trifluoro-2,2-dimethylpropionic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,3,3-Trifluoro-2,2-dimethylpropionic acid (889940-13-0) at Nordmann - nordmann.global [nordmann.global]

- 4. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid - Lead Sciences [lead-sciences.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3,3,3-Trifluoro-2,2-dimethylpropionic Acid | 889940-13-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3,3,3-TRIFLUORO-2,2-DIMETHYLPROPIONIC ACID/889940-13-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 10. 3,3,3-Trifluoro-2,2-dimethylpropionic acid | 889940-13-0 [chemicalbook.com]

Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a valuable intermediate in the pharmaceutical industry. The document details a well-established synthesis pathway, including experimental protocols and quantitative data. Additionally, a plausible alternative synthetic route is discussed, offering a comparative perspective for research and development.

Introduction

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines the primary method for its preparation and explores a potential alternative for a comprehensive understanding of its synthesis.

Primary Synthesis Pathway: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

The most commonly reported method for synthesizing 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is through the hydrolysis of its corresponding nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1][3] This reaction is typically carried out using a strong base, such as sodium hydroxide, followed by acidification.[1][3]

Experimental Protocol

A detailed experimental procedure for the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile is as follows:

-

Reaction Setup: To a 1-liter, four-necked flask, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile and 500 ml of a 5 mol/L aqueous sodium hydroxide solution.[3]

-

Reaction Conditions: The mixture is stirred well and heated to a temperature of 90-100 °C, followed by refluxing overnight.[3] The reaction is monitored until the starting nitrile is completely consumed.[3]

-

Work-up and Isolation: After cooling, the reaction mixture is acidified to a pH of 1 using concentrated hydrochloric acid.[3] The mixture is stirred for an additional 30 minutes. The product is then extracted with dichloromethane (3 x 50 ml).[3]

-

Purification: The combined organic layers are concentrated to yield the final product as a white solid.[3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,3,3-trifluoro-2,2-dimethylpropanenitrile | [3] |

| Reagents | Sodium Hydroxide, Hydrochloric Acid | [3] |

| Solvent | Water, Dichloromethane | [3] |

| Reaction Temperature | 90-100 °C | [3] |

| Reaction Time | Overnight | [3] |

| Yield | 84.3% | [3] |

| Purity (GC) | 98% | [3] |

Synthesis Pathway Diagram

Caption: Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile.

Plausible Alternative Synthesis Pathway: Grignard Reaction and Oxidation

An alternative, though less documented, approach for the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid could involve a Grignard reaction followed by oxidation. This hypothetical pathway would utilize a trifluoroacetyl derivative and a tert-butyl Grignard reagent.

Proposed Experimental Workflow

-

Grignard Reagent Formation: Prepare tert-butylmagnesium chloride from tert-butyl chloride and magnesium turnings in an anhydrous ether solvent.

-

Reaction with Trifluoroacetyl Chloride: React the prepared Grignard reagent with trifluoroacetyl chloride at low temperature to form the intermediate ketone, 1,1,1-trifluoro-3,3-dimethyl-2-butanone.

-

Oxidation: The resulting ketone could then be oxidized to the final carboxylic acid using a suitable oxidizing agent, such as sodium hypochlorite (haloform reaction).

Logical Relationship Diagram

Caption: Plausible alternative synthesis via Grignard reaction and oxidation.

Conclusion

The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is most reliably achieved through the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile, a method for which detailed experimental protocols and quantitative data are readily available. While alternative pathways, such as the one proposed involving a Grignard reaction, are theoretically feasible, they require further research and development to establish their efficiency and viability. This guide provides drug development professionals with the necessary information to understand and implement the synthesis of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Physical Properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid, is a key building block in modern medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to pharmacologically active molecules, such as enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the physical properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, detailed experimental protocols for their determination, and its application in the synthesis of the PI3K inhibitor, Alpelisib.

Core Physical Properties

The physical characteristics of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid are fundamental to its handling, reactivity, and application in synthetic chemistry.

Quantitative Data Summary

For ease of reference and comparison, the key physical and chemical identifiers for 3,3,3-Trifluoro-2,2-dimethylpropanoic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | N/A |

| CAS Number | 889940-13-0 | [1][2][3][4] |

| Molecular Formula | C5H7F3O2 | [1][3][4] |

| Molecular Weight | 156.10 g/mol | [5] |

| Melting Point | 66-71 °C | [6] |

| Boiling Point | 76-77 °C at 14 mmHg | [6] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.10 ± 0.10 | N/A |

| Solubility | Slightly soluble in chloroform and methanol. | [6] |

| Physical Form | White to off-white solid/powder |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following sections outline standard experimental protocols applicable to 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

A small, dry sample of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point (Reduced Pressure)

For substances that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Methodology:

-

A small sample of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is placed in a small-scale distillation apparatus.

-

The apparatus is connected to a vacuum pump and a manometer to control and measure the pressure.

-

The sample is heated gently with constant stirring.

-

The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point at that specific pressure.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter for its application in synthesis and formulation.

Methodology:

-

A known volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, chloroform) is placed in a vial at a constant temperature.

-

Small, pre-weighed portions of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid are added to the solvent with vigorous stirring.

-

The addition is continued until a saturated solution is formed, and a small amount of undissolved solid remains.

-

The solution is allowed to equilibrate, and the concentration of the dissolved solid is determined gravimetrically after solvent evaporation or by a suitable spectroscopic method.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

A standard solution of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is prepared in water or a suitable co-solvent system.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

Visualization of Chemical Processes

Diagrammatic representations of workflows and synthetic pathways provide a clear and concise understanding of complex processes.

Experimental Workflow for Physical Property Determination

The logical flow of experiments to characterize the physical properties of a new chemical entity is depicted below.

Application in Drug Synthesis: The Pathway to Alpelisib

3,3,3-Trifluoro-2,2-dimethylpropanoic acid serves as a crucial intermediate in the synthesis of Alpelisib, a PI3Kα-selective inhibitor used in the treatment of certain types of breast cancer.[7][8][9][10][11] The trifluoromethyl group from this starting material is a key feature of the final drug molecule. The initial steps of a reported synthetic route for Alpelisib are illustrated below.[12]

References

- 1. 3,3,3-TRIFLUORO-2,2-DIMETHYLPROPIONIC ACID/889940-13-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. 3,3,3-trifluoro-2,2-dimethylpropanoic acid, CasNo.889940-13-0 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 3. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid - Lead Sciences [lead-sciences.com]

- 4. 3,3,3-Trifluoro-2,2-dimethylpropionic acid | 889940-13-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 889940-13-0 CAS MSDS (3,3,3-Trifluoro-2,2-dimethylpropionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 10. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents detailed, standardized experimental protocols for determining solubility. These methodologies will enable researchers to generate precise quantitative data tailored to their specific laboratory conditions and solvent systems.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, both the polar carboxylic acid group and the nonpolar trifluoromethyl and dimethyl groups contribute to its overall solubility profile, creating a nuanced interaction with various organic solvents.

Solubility Profile of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Currently, published quantitative solubility data for 3,3,3-Trifluoro-2,2-dimethylpropanoic acid in a wide range of organic solvents is scarce. However, qualitative assessments from chemical suppliers provide a general indication of its solubility.

Table 1: Qualitative Solubility of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Note: "Slightly soluble" is a qualitative term and can vary. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the quantitative solubility of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, this section details established methodologies.

Method 1: Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the compound in the solvent of interest, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature bath or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid to a known volume of the selected organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of supernatant collected in mL) * 100

-

Method 2: Qualitative Solubility Classification

This method is useful for rapidly assessing the general solubility of a compound in various solvents and classifying it based on its acidic, basic, or neutral properties.

Materials:

-

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

-

Test tubes

-

A set of solvents:

-

Water

-

Diethyl ether

-

5% aqueous Sodium Hydroxide (NaOH)

-

5% aqueous Sodium Bicarbonate (NaHCO₃)

-

5% aqueous Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Procedure:

-

Initial Solubility Tests:

-

Place approximately 20-30 mg of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid into a small test tube.

-

Add 1 mL of the solvent to be tested in portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of about 3% (w/v).

-

-

Systematic Classification:

-

Water Solubility: Begin by testing the solubility in water.

-

Ether Solubility: Test the solubility in diethyl ether.

-

Acid-Base Solubility: Based on the initial results, proceed with solubility tests in acidic and basic solutions to classify the compound. For a carboxylic acid like 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, it is expected to be soluble in 5% NaOH and 5% NaHCO₃ due to the formation of a water-soluble salt.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a carboxylic acid.

References

Spectroscopic Profile of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid (CAS No. 889940-13-0), a fluorinated carboxylic acid of interest in pharmaceutical and chemical research. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on predicted spectroscopic characteristics based on its structural features and provides detailed, generalized experimental protocols for obtaining the necessary data.

Chemical Structure and Properties

-

Molecular Formula: C₅H₇F₃O₂

-

Molecular Weight: 156.10 g/mol

-

Structure:

-

Physical Properties: Typically a white to almost white powder or crystal.[1]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~1.4-1.6 | Singlet | 6H | Two methyl groups (-C(CH₃)₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-185 | Carboxylic acid carbon (-C OOH) |

| ~120-130 (quartet) | Trifluoromethyl carbon (-C F₃) |

| ~40-50 | Quaternary carbon (-C (CH₃)₂) |

| ~20-30 | Methyl carbons (-C H₃) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 to -80 | Singlet | Trifluoromethyl group (-CF₃) |

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of carboxylic acid |

| 1700-1725 | Strong | C=O stretch of carboxylic acid (dimer) |

| 1100-1300 | Strong | C-F stretch |

| 1200-1300 | Medium | C-O stretch |

| 920-950 | Medium, broad | O-H bend |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 156 | Molecular ion [M]⁺ |

| 111 | [M - COOH]⁺ |

| 87 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to characterize 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the longer relaxation times of quaternary carbons.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

-

Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 3,3,3-Trifluoro-2,2-dimethylpropanoic acid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each fragment at the detector.

-

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid and detailed protocols for its experimental characterization. While publicly available experimental data is currently scarce, the information and methodologies presented here offer a robust framework for researchers and scientists to obtain and interpret the necessary spectroscopic data for this compound in their own laboratories. The unique structural features of this molecule, particularly the trifluoromethyl and gem-dimethyl groups, are expected to yield distinct and informative spectroscopic signatures.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents estimated spectral data based on the analysis of its non-fluorinated analog, pivalic acid, and the known electronic effects of the trifluoromethyl substituent. This document also outlines a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of small organic acids.

Molecular Structure and Expected ¹H NMR Signals

3,3,3-Trifluoro-2,2-dimethylpropanoic acid possesses a simple structure with two key proton environments that are expected to be observed in its ¹H NMR spectrum:

-

Two equivalent methyl (CH₃) groups: These are attached to a quaternary carbon, which is adjacent to a trifluoromethyl (CF₃) group.

-

One acidic proton of the carboxylic acid (COOH) group.

Due to the free rotation around the carbon-carbon single bonds, the six protons of the two methyl groups are chemically equivalent and are expected to produce a single resonance signal. The carboxylic acid proton will also produce a distinct signal.

Estimated ¹H NMR Spectral Data

The following table summarizes the estimated quantitative data for the ¹H NMR spectrum of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. The estimation is based on the known spectrum of pivalic acid and the anticipated deshielding effect of the electron-withdrawing trifluoromethyl group.

| Signal Assignment | Estimated Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| -C(CH₃)₂CF₃ | ~ 1.4 - 1.6 | Singlet (s) | 6H | N/A |

| -COOH | ~ 10 - 12 | Broad Singlet (br s) | 1H | N/A |

Rationale for Estimation:

-

The methyl protons in pivalic acid typically resonate around 1.2 ppm. The strongly electron-withdrawing trifluoromethyl group is expected to deshield the adjacent methyl protons, causing a downfield shift. A shift of approximately 0.2 to 0.4 ppm is a reasonable estimation for this effect.

-

The carboxylic acid proton is characteristically found in the downfield region of the spectrum, often as a broad singlet due to hydrogen bonding and chemical exchange.[1] Its chemical shift can be highly dependent on the solvent and concentration.[1]

Detailed Experimental Protocol for ¹H NMR Spectroscopy

This protocol provides a general methodology for the acquisition of a high-quality ¹H NMR spectrum of a small organic carboxylic acid like 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

-

Solvent Selection and Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, which may affect the chemical shift and appearance of the acidic proton signal.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To ensure a homogeneous magnetic field, the sample height in the tube should be approximately 4-5 cm.

-

Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of glass wool packed into the Pasteur pipette during the transfer to the NMR tube. Suspended particles can degrade the quality of the spectrum.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. TMS is assigned a chemical shift of 0.00 ppm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Nucleus: ¹H

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically set to a range of -2 to 14 ppm to encompass all expected proton signals.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate for routine spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

3.3. Data Processing

-

Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode (pointing upwards) and have a flat baseline.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integration: The relative areas under the peaks are integrated to determine the ratio of protons giving rise to each signal.

-

Peak Picking: The chemical shifts of the peaks are identified and listed.

Visualization of Molecular Structure and NMR Signaling

The following diagrams illustrate the molecular structure and the expected signaling in the ¹H NMR spectrum of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Caption: Molecular structure of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Caption: Logical relationship of proton environments to ¹H NMR signals.

References

The Trifluoromethyl Group: A Keystone in the Functional Enhancement of Propanoic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group into propanoic acid derivatives represents a powerful strategy in medicinal chemistry and drug design. This technical guide elucidates the multifaceted functions of the trifluoromethyl group, exploring its profound impact on the physicochemical properties, biological activity, and metabolic stability of this important class of molecules. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways to offer a thorough understanding of the strategic advantage conferred by trifluoromethylation.

Introduction: The Strategic Importance of Fluorination

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated moieties, the trifluoromethyl group stands out for its unique electronic and steric properties. When appended to the propanoic acid scaffold, the CF3 group can dramatically alter a molecule's acidity, lipophilicity, and metabolic fate, often leading to enhanced therapeutic efficacy. This guide delves into the specific functional roles of the trifluoromethyl group in propanoic acid derivatives, providing a technical resource for scientists engaged in the development of novel therapeutics.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a strong influence on the fundamental physicochemical properties of propanoic acid derivatives, which in turn dictates their behavior in biological systems.

Acidity (pKa)

The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the carboxylic acid moiety. This is due to the inductive effect of the three fluorine atoms, which stabilizes the carboxylate anion. A lower pKa value can have significant implications for a drug's absorption, distribution, and target interaction.

Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is also modulated by the CF3 group. Generally, the introduction of a trifluoromethyl group increases the lipophilicity of a molecule, as reflected by a higher LogP value. This enhanced lipophilicity can improve membrane permeability and cellular uptake.[1]

Table 1: Comparative Physicochemical Properties of Propanoic Acid Derivatives

| Compound | Structure | pKa (Predicted) | LogP (Calculated) |

| Propanoic Acid | CH₃CH₂COOH | ~4.87 | 0.34 |

| 3-(3-Trifluoromethylphenyl)propanoic Acid | 4.56[2] | 2.7[3] | |

| Perfluorooctanoic Acid (PFOA) | CF₃(CF₂)₆COOH | 2.80[4] | 4.9[4] |

Note: pKa and LogP values can vary depending on the prediction method and experimental conditions.

Enhancement of Biological Activity

The presence of a trifluoromethyl group can significantly enhance the biological activity of propanoic acid derivatives through various mechanisms, including improved target binding and altered mechanisms of action.

Case Study: COX-2 Inhibition

Certain trifluoromethylated derivatives of salicylic acid, a related carboxylic acid, have demonstrated potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. For instance, triflusal and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), not only inhibit COX-2 activity but also suppress its expression.[5] This dual action is attributed, in part, to the blockage of the transcription factor nuclear factor-kappaB (NF-κB).[5]

Case Study: Auxin Activity

In the field of agricultural science, trifluoromethyl-containing auxin derivatives have been synthesized and evaluated for their plant growth-regulating activities. The introduction of a CF3 group near the carboxyl group of auxins like indole-3-acetic acid (IAA) can lead to compounds with enhanced stability against enzymatic oxidation and distinct biological effects compared to their parent compounds.[6][7]

Improvement of Metabolic Stability

A significant advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This "metabolic blocking" effect can increase the half-life of a drug, leading to improved pharmacokinetic profiles and potentially lower required doses.

Table 2: Metabolic Stability of N-Substituted Compounds in Liver Microsomes

| Parameter | N-CH₃ Compound | N-CF₃ Compound | Rationale |

| Metabolites Formed | Multiple | Fewer | The CF₃ group blocks a primary site of metabolism, limiting the formation of downstream metabolites. |

| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. |

Source: Adapted from BenchChem, "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group"[9]

Experimental Protocols

Synthesis of 3-(3-Trifluoromethylphenyl)propanoic Acid

This protocol describes the synthesis of a key intermediate for various biologically active molecules.

Materials:

-

m-Trifluoromethylcinnamic acid

-

Methanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Reaction vessel (hydrogenation reactor)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve m-trifluoromethylcinnamic acid (0.463 mol, 100 g) in 1.0 L of methanol.[2]

-

Transfer the solution to a hydrogenation reactor.[2]

-

Add 3 g of 5% Pd/C catalyst to the reactor.[2]

-

Pressurize the reactor with hydrogen gas to 1 kg/cm ².[2]

-

Maintain the reaction at 250 °C for approximately 10 hours.[2]

-

Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.[2]

-

Wash the catalyst with 100 mL of methanol.[2]

-

Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

For purification, the crude product can be recrystallized from petroleum ether, n-hexane, or cyclohexane.[10]

In Vitro Liver Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound.

Materials:

-

Test compound

-

Pooled human liver microsomes

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stopping solution (e.g., ice-cold acetonitrile)

-

96-well plates

-

Incubator

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).[9]

-

Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11]

-

Add the liver microsome solution to the wells of a 96-well plate.[9]

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.[9]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.[9]

-

Centrifuge the plate to precipitate the proteins.[9]

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[9]

Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethylated propanoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Pathway by Trifluoromethylated Salicylates

Trifluoromethylated salicylate derivatives can inhibit the expression of COX-2 by interfering with the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

Figure 1: Inhibition of the NF-κB pathway by trifluoromethylated salicylates.

Auxin Signaling Pathway

The mechanism of action for auxin and its trifluoromethylated derivatives involves a well-defined signaling cascade leading to the expression of auxin-responsive genes.

Figure 2: The canonical auxin signaling pathway.

Conclusion

The trifluoromethyl group is a uniquely powerful functional group in the design and development of propanoic acid derivatives with improved therapeutic potential. Its ability to modulate acidity and lipophilicity, enhance biological activity, and confer metabolic stability makes it an invaluable tool for medicinal chemists. The quantitative data, experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for researchers to leverage the benefits of trifluoromethylation in their own drug discovery efforts. Further exploration into the nuanced effects of CF3 substitution on various propanoic acid scaffolds will undoubtedly continue to yield novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]

- 3. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]

- 4. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 11. mttlab.eu [mttlab.eu]

A Comprehensive Technical Guide to Fluorinated Carboxylic Acids for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of fluorinated carboxylic acids, covering their synthesis, physicochemical properties, and critical role in modern drug discovery. This document details key experimental protocols, presents quantitative data in a comparative format, and visualizes complex biological pathways to furnish researchers with the essential knowledge for leveraging these unique molecules in the development of novel therapeutics.

Synthesis of Fluorinated Carboxylic Acids

The introduction of fluorine into carboxylic acids can dramatically alter their biological and physicochemical properties. Several synthetic strategies have been developed to achieve this, with decarboxylative fluorination and electrochemical fluorination being two prominent methods.

Decarboxylative Fluorination

Decarboxylative fluorination offers a powerful method for the synthesis of alkyl fluorides from readily available aliphatic carboxylic acids. A notable advancement in this area is the silver-catalyzed decarboxylative fluorination, which proceeds under mild conditions.[1][2]

Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids [3][4]

This protocol describes a general procedure for the silver-catalyzed decarboxylative fluorination of an aliphatic carboxylic acid using Selectfluor®.

Materials:

-

Aliphatic carboxylic acid

-

Selectfluor®

-

Silver nitrate (AgNO₃)

-

Acetone

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a round-bottom flask, add the aliphatic carboxylic acid (1.0 equiv), Selectfluor® (1.2 equiv), and silver nitrate (0.1 equiv).

-

Add a mixture of acetone and water (e.g., 1:1 v/v) to dissolve the reactants. The reaction is typically carried out at a concentration of 0.1 M with respect to the carboxylic acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.

Reaction Workflow:

References

- 1. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid (CAS No. 889940-13-0), a fluorinated carboxylic acid of significant interest in the pharmaceutical industry. The guide covers the compound's history, physicochemical and spectroscopic properties, a detailed synthesis protocol, and its primary application as a key building block in the synthesis of the FDA-approved drug, Alpelisib. Additionally, the relevance of this compound to the PI3K signaling pathway, the target of Alpelisib, is discussed.

Introduction

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a synthetic organofluorine compound that has gained prominence as a valuable intermediate in medicinal chemistry.[1] The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] These properties make trifluoromethyl-containing building blocks, such as 3,3,3-trifluoro-2,2-dimethylpropanoic acid, highly sought after in drug discovery and development.[4] This guide aims to consolidate the available technical information on this compound for researchers and professionals in the field.

History and Discovery

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 889940-13-0 | [1][6] |

| Molecular Formula | C5H7F3O2 | [6] |

| Molecular Weight | 156.10 g/mol | [6] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 66-71 °C | |

| Purity | >97% |

Spectroscopic Data

Detailed spectroscopic data for 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is not available in the public domain. However, the 1H NMR data for its methyl ester derivative, methyl 3,3,3-trifluoro-2,2-dimethylpropanoate, has been reported.[8]

| Spectrum Type | Derivative | Chemical Shift (δ) / Signal | Reference(s) |

| 1H NMR (300 MHz, CDCl3) | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | 3.86 (s, 3H), 1.40 (s, 6H) | [8] |

Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

The most commonly cited method for the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is the hydrolysis of its nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1][6]

Synthesis Workflow

Caption: Workflow for the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Detailed Experimental Protocol

This protocol is based on a reported synthesis with a yield of 84.3% and a purity of 98% (GC).[6][9]

Materials:

-

3,3,3-trifluoro-2,2-dimethylpropanenitrile (18 g)

-

5 M Sodium hydroxide aqueous solution (500 ml)

-

Concentrated hydrochloric acid

-

Dichloromethane

-

1L four-necked flask equipped with a reflux condenser and a stirrer

Procedure:

-

To a 1L four-necked flask, add 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile and 500 ml of a 5 M sodium hydroxide aqueous solution.

-

Stir the mixture well and heat to 90-100 °C.

-

Maintain the mixture at reflux overnight, monitoring the reaction until the starting nitrile is completely consumed.

-

Cool the reaction mixture and adjust the pH to 1 using concentrated hydrochloric acid.

-

Continue stirring for 30 minutes.

-

Extract the product with dichloromethane (3 x 50 ml).

-

Combine the organic layers and concentrate under reduced pressure to yield 3,3,3-Trifluoro-2,2-dimethylpropanoic acid as a white solid.

Applications in Drug Development: Synthesis of Alpelisib

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a crucial building block in the synthesis of Alpelisib, a selective inhibitor of the α-isoform of phosphatidylinositol 3-kinase (PI3Kα).[10][11] Alpelisib was approved by the FDA for the treatment of certain types of breast cancer.[10]

Role in Alpelisib Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3,3-Trifluoro-2,2-dimethylpropionic acid (889940-13-0) at Nordmann - nordmann.global [nordmann.global]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3,3,3-Trifluoro-2,2-dimethylpropionic Acid | 889940-13-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Synthesis routes of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid [benchchem.com]

- 9. 3,3,3-Trifluoro-2,2-dimethylpropionic acid | 889940-13-0 [chemicalbook.com]

- 10. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

An In-depth Technical Guide on 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid: Properties and Theoretical Study Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2,2-dimethylpropanoic acid, with the CAS number 889940-13-0, is a fluorinated carboxylic acid of interest in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group can bestow unique properties upon parent molecules, such as increased metabolic stability, enhanced lipophilicity, and altered receptor-binding affinities, making it a valuable building block in drug design.[1] A thorough understanding of its electronic structure, conformational landscape, and reactivity through theoretical studies would be highly beneficial for its application. This guide summarizes the currently available data and proposes a roadmap for future computational analysis.

Physicochemical Properties

The known physical and chemical properties of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃O₂ | [2][3][4][5] |

| Molecular Weight | 156.10 g/mol | [2][3][5] |

| CAS Number | 889940-13-0 | [2][3] |

| Appearance | White to off-white solid/powder/crystal | [2][6] |

| Melting Point | 66-71 °C | [2][7] |

| Boiling Point | 76-77 °C at 14 mmHg | [7][8] |

| pKa (Predicted) | 3.10 ± 0.10 | [7] |

| Purity | >97% | [2] |

Synthesis Overview

The primary synthesis route reported for 3,3,3-Trifluoro-2,2-dimethylpropanoic acid involves the hydrolysis of its nitrile precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile.[1][3][9] The synthesis is typically achieved by refluxing the nitrile with a strong base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the carboxylic acid.[1][3][9] The final product can be purified by extraction with an organic solvent, such as dichloromethane, to achieve high purity (often >98%).[1][3][9]

Proposed Theoretical Investigation: Experimental Protocols

While no specific theoretical studies on 3,3,3-Trifluoro-2,2-dimethylpropanoic acid have been identified, a standard computational protocol can be proposed based on established methodologies for similar small organic molecules.

4.1. Computational Methods

-

Software: A comprehensive quantum chemical software package such as Gaussian, ORCA, or Spartan would be suitable for the proposed calculations.

-

Density Functional Theory (DFT): DFT methods are recommended for their balance of accuracy and computational cost. The B3LYP functional is a common starting point for geometry optimization and vibrational frequency calculations. For higher accuracy in electronic properties, range-separated functionals like ωB97X-D or M06-2X could be employed.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the effects of the electronegative fluorine atoms and the carboxylic acid group.

-

Solvation Model: To simulate the behavior of the molecule in a solvent (e.g., water or dichloromethane), a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be utilized.

4.2. Geometry Optimization and Conformational Analysis